molecular formula C18H30I3N3O8 B13854824 Methyl 2-(4-biphenylyl)propionate

Methyl 2-(4-biphenylyl)propionate

Cat. No.: B13854824
M. Wt: 797.2 g/mol
InChI Key: MNUHHJSHXOHDAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-biphenylyl)propionate can be synthesized through several methods. One common approach involves the esterification of 2-(4-biphenylyl)propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-biphenylyl)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(4-biphenylyl)propionate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is a key intermediate in the production of NSAIDs like flurbiprofen, which are used to treat inflammation and pain.

    Industry: The compound is utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-biphenylyl)propionate is primarily related to its role as a precursor to active pharmaceutical ingredients. For instance, in the synthesis of flurbiprofen, the compound undergoes metabolic conversion to produce the active drug, which inhibits the cyclooxygenase (COX) enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-biphenylyl)propionate is unique due to its specific ester functional group, which imparts different chemical reactivity and physical properties compared to its acid or alcohol counterparts. This uniqueness makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals .

Properties

Molecular Formula

C18H30I3N3O8

Molecular Weight

797.2 g/mol

IUPAC Name

3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodo-N-methylbenzamide;2-(hydroxymethoxy)propane-1,3-diol;methane;hydrate

InChI

InChI=1S/C13H14I3N3O3.C4H10O4.CH4.H2O/c1-5(20)18-11-8(14)7(13(22)17-3)9(15)12(10(11)16)19(4)6(2)21;5-1-4(2-6)8-3-7;;/h1-4H3,(H,17,22)(H,18,20);4-7H,1-3H2;1H4;1H2

InChI Key

MNUHHJSHXOHDAU-UHFFFAOYSA-N

Canonical SMILES

C.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC)I)N(C)C(=O)C)I.C(C(CO)OCO)O.O

Origin of Product

United States

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